
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthraquinone , is a synthetic organic compound. Its chemical formula is C₂₈H₂₁NO₆ , and its molecular weight is approximately 467.47 g/mol . Unfortunately, specific melting point data is not available.
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an anthraquinone derivative (such as 9,10-anthracenedione) with an amine (e.g., aniline) to introduce the amino group. Subsequent etherification with phenoxyethanol provides the desired compound .
b. Reaction Conditions
The exact reaction conditions (temperature, solvent, catalysts) may vary depending on the specific synthetic method employed. Researchers typically optimize these parameters to achieve high yields.
c. Industrial Production
While industrial-scale production methods are not widely documented, laboratories can synthesize this compound for research purposes.
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could yield hydroquinone-like products.
Substitution: Substitution reactions at the amino or hydroxyl groups are possible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for other anthraquinone-based dyes and pigments.
Biology: Investigated for its potential as an antitumor agent due to its structural resemblance to anthracycline antibiotics.
Medicine: Research explores its cytotoxic effects and potential therapeutic applications.
Industry: Employed in dyeing, printing, and colorant industries.
Wirkmechanismus
The precise mechanism by which 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting processes such as DNA replication or cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs exist, its unique combination of amino, hydroxyl, and phenoxy groups sets it apart from other anthraquinones.
Eigenschaften
CAS-Nummer |
55154-36-4 |
|---|---|
Molekularformel |
C28H21NO6 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO6/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)35-19-12-10-18(11-13-19)34-15-14-33-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
InChI-Schlüssel |
XRESJEKELBUBIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


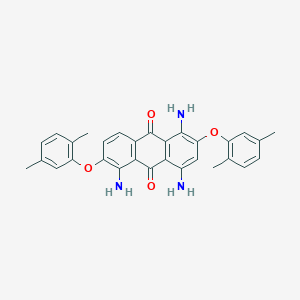
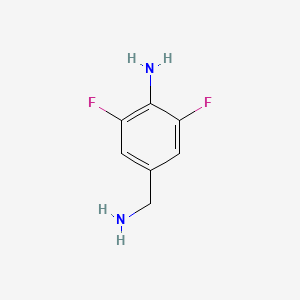
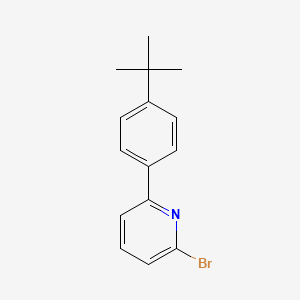

![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
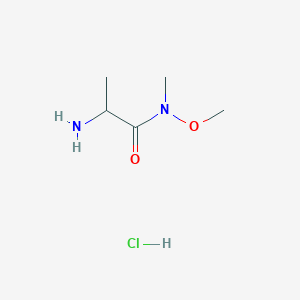
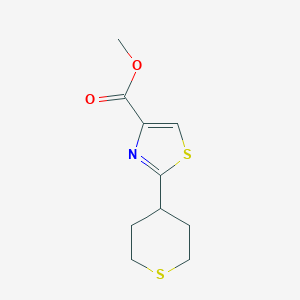

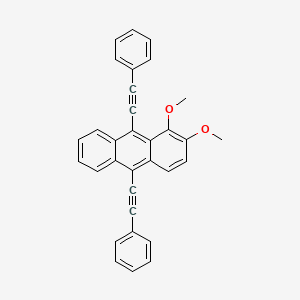
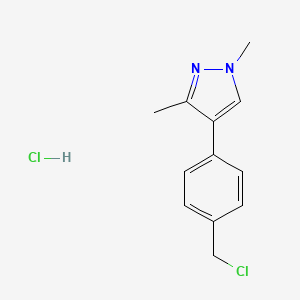

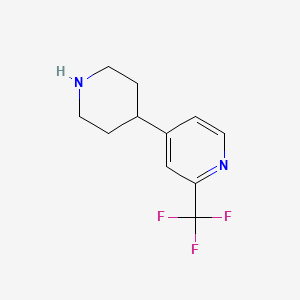
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
